molecular formula C16H13F3N2O3S B2974324 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-methyloxime CAS No. 303996-11-4

3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-methyloxime

Cat. No. B2974324
CAS RN: 303996-11-4
M. Wt: 370.35
InChI Key: SPGDRBBBGWDQOD-AWQFTUOYSA-N
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Description

“3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-methyloxime” is a chemical compound used for proteomics research . Its molecular formula is C15H10F3NO3S .

Scientific Research Applications

Molecular Rearrangements and Synthesis

  • Molecular Rearrangements

    A study by L'abbé et al. (1990) explored the molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles, shedding light on the interconversion of structural isomers and the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde. This research provides foundational knowledge on the rearrangement mechanisms that could be applicable to understanding the behavior of complex nitro compounds L'abbé, Bruynseels, Delbeke, & Toppet, 1990.

  • Nickel-Catalyzed Homoallylation

    Kimura et al. (2006) discussed the nickel-catalyzed homoallylation of aldehydes with 1,3-dienes, presenting a method for generating formal homoallyl anion species. This technique's regioselective and stereoselective nature hints at the intricate control possible in synthesizing compounds with specific configurations, potentially relevant to producing derivatives of the compound Kimura, Ezoe, Mori, Iwata, & Tamaru, 2006.

Functional Group Transformation and Material Synthesis

  • Transparent Aromatic Polyimides

    Research by Tapaswi et al. (2015) on transparent aromatic polyimides derived from thiophenyl-substituted benzidines, featuring high refractive indices and small birefringences, demonstrates the potential for chemical compounds to contribute to material science, especially in creating high-performance polymers Tapaswi, Choi, Jeong, Ando, & Ha, 2015.

  • Azo Polymers for Reversible Optical Storage

    Meng et al. (1996) explored the synthesis and properties of azo polymers, which exhibit cooperative motion of polar side groups in amorphous polymers. This study is relevant for understanding how chemical modifications can impact polymer properties, potentially guiding the development of new materials with specific optical characteristics Meng, Natansohn, Barrett, & Rochon, 1996.

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. As it’s used in proteomics research , it may interact with proteins in specific ways, but the exact mechanisms would need to be determined experimentally.

Future Directions

The future directions for research involving this compound are not specified in the search results. Given its use in proteomics research , it may have potential applications in studying protein function and interactions.

properties

IUPAC Name

(E)-N-methoxy-1-[3-nitro-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]phenyl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O3S/c1-24-20-9-11-5-6-15(14(8-11)21(22)23)25-10-12-3-2-4-13(7-12)16(17,18)19/h2-9H,10H2,1H3/b20-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGDRBBBGWDQOD-AWQFTUOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC(=C(C=C1)SCC2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC(=C(C=C1)SCC2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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